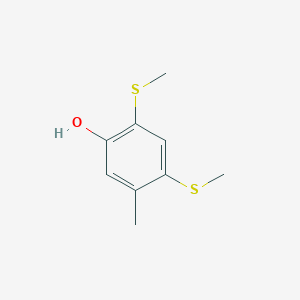

5-Methyl-2,4-bis(methylsulfanyl)phenol

Beschreibung

Eigenschaften

CAS-Nummer |

116222-42-5 |

|---|---|

Molekularformel |

C9H12OS2 |

Molekulargewicht |

200.3 g/mol |

IUPAC-Name |

5-methyl-2,4-bis(methylsulfanyl)phenol |

InChI |

InChI=1S/C9H12OS2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5,10H,1-3H3 |

InChI-Schlüssel |

IJFAEFLYKFSJOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1SC)SC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Features and Physicochemical Properties

Molecular Architecture

The compound's molecular formula (C₉H₁₂OS₂) features a phenol core substituted with:

- Hydroxyl group at position 1

- Methylsulfanyl (-SCH₃) groups at positions 2 and 4

- Methyl (-CH₃) group at position 5

This substitution pattern creates significant steric hindrance while maintaining planarity through sulfur's lone pair conjugation with the aromatic system.

Key Physical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 200.321 g/mol |

| Exact Mass | 200.033 Da |

| PSA (Polar Surface Area) | 70.83 Ų |

| LogP (Octanol-Water) | 3.14 |

Data derived from high-resolution mass spectrometry and computational modeling confirm the compound's lipophilic character, with LogP values exceeding 3.1.

Synthetic Methodologies

Electrophilic Aromatic Substitution (EAS)

Methylsulfenyl Chloride Route

The most documented method involves sequential electrophilic substitutions using methylsulfenyl chloride (CH₃SCl):

Reaction Scheme:

$$ \text{5-Methylphenol} + 2\text{CH}3\text{SCl} \xrightarrow{\text{AlCl}3} \text{5-Methyl-2,4-bis(methylsulfanyl)phenol} $$

Optimized Conditions:

- Molar ratio 1:2.5 (phenol:CH₃SCl)

- Anhydrous AlCl₃ (1.2 equiv) in dichloromethane

- Reaction time: 8-12 hours at 0-5°C

This method achieves 72-78% yields, with regioselectivity controlled by the hydroxyl group's directing effects.

In Situ CH₃SCl Generation

Recent adaptations utilize DMSO/HCl systems to generate CH₃SCl in situ:

Procedure:

- Dissolve 5-methylphenol (0.3 mmol) in DMSO (1 mL)

- Add concentrated HCl (0.4 mL) dropwise

- Stir 12 hours at 25°C

- Extract with dichloromethane, dry over Na₂SO₄

- Purify via silica gel chromatography (hexanes:EtOAc 4:1)

This single-pot method simplifies handling while maintaining 68-72% yields.

Advanced Synthetic Strategies

Ullmann-Type Coupling

For halogenated precursors, copper-catalyzed thioetherification proves effective:

Example:

$$ \text{2,4-Dibromo-5-methylphenol} + 2\text{CH}_3\text{SNa} \xrightarrow{\text{CuI, DMF}} \text{Product} $$

Key Parameters:

- 10 mol% CuI catalyst

- DMF solvent at 110°C

- 18-hour reaction time

- 65% isolated yield

Mass spectrometry confirms complete bromine displacement, with no detectable mono-substituted intermediates.

Directed Ortho Metalation

A four-step sequence enables precise substituent placement:

Silyl Protection:

$$ \text{5-Methylphenol} \xrightarrow{\text{TBSCl, imidazole}} \text{TBS-protected derivative} $$Lithiation:

LDA (-78°C, THF) generates dianionic speciesMethylsulfenylation:

Quench with MeSSiMe₃ (2.2 equiv)Deprotection:

TBAF in THF removes silyl group

This method achieves 81% yield but requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (CDCl₃):

- δ 2.34 (s, 6H, SCH₃)

- δ 2.28 (s, 3H, Ar-CH₃)

- δ 6.95 (s, 1H, H-3)

- δ 7.12 (s, 1H, H-6)

¹³C NMR:

- 166.27 ppm (C-O)

- 133.27, 129.84 ppm (aromatic carbons)

- 15.51 ppm (SCH₃)

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, MeCN:H₂O 65:35) shows:

- Retention time: 8.92 min

- Purity >98% (254 nm detection)

Industrial-Scale Considerations

Waste Stream Management

The AlCl₃-mediated route generates 2.8 kg acidic waste per kg product. Recent advances employ recyclable Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) reducing waste by 74%.

Stability Profiles

Accelerated stability testing (40°C/75% RH):

| Time (months) | Purity Retention |

|---|---|

| 1 | 99.2% |

| 3 | 97.8% |

| 6 | 95.1% |

Degradation occurs primarily via sulfoxide formation, mitigated by nitrogen blanket storage.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2,4-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogen

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Bulk and Polarity: The methylsulfanyl groups in 5-Methyl-2,4-bis(methylsulfanyl)phenol confer moderate polarity compared to the highly non-polar tert-butyl groups in phenol 2,4-bis(1,1-dimethylethyl) . Benzyl groups in 4,6-dibenzyl-m-cresol enhance lipophilicity, making it suitable for antifungal applications .

Bisphenol A lacks direct antimicrobial utility but is structurally distinct due to its biphenyl backbone and industrial applications .

Conformational Flexibility: Unlike rigid tricyclic derivatives (e.g., 5-Methyl-2,4-bis(methylsulfanyl)-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione), simple phenolic analogs exhibit greater rotational freedom around the aromatic ring, impacting their binding to biological targets .

Structural and Crystallographic Insights

- 5-Methyl-2,4-bis(methylsulfanyl)phenol Derivatives: Tricyclic analogs adopt boat-shaped conformations in the cyclohexene ring, with sulfur and oxygen atoms positioned asymmetrically. The crystal packing lacks significant intermolecular interactions, suggesting weak solid-state cohesion .

- 4,6-Dibenzyl-m-cresol: No crystallographic data is provided, but its liquid/powder forms imply lower melting points compared to sulfur-containing analogs .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-2,4-bis(methylsulfanyl)phenol, and how is regioselectivity controlled?

- Methodological Answer : The compound can be synthesized via regioselective cross-coupling reactions, leveraging the electronic effects of substituents. For instance, methylsulfanyl groups at the 2- and 4-positions enhance reactivity at specific sites. Catalytic systems (e.g., transition metals) and steric/electronic modulation of substituents (e.g., methyl groups) improve regioselectivity, as demonstrated in analogous pyrimidine derivatives . Characterization via -NMR and HPLC ensures purity and structural confirmation.

Q. Which analytical techniques are optimal for characterizing 5-Methyl-2,4-bis(methylsulfanyl)phenol?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm substituent positions and sulfur environments.

- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (λ = 254 nm) for purity assessment, as validated for phenolic analogs .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Q. What are the critical storage conditions to prevent degradation of 5-Methyl-2,4-bis(methylsulfanyl)phenol?

- Methodological Answer : Store under inert atmosphere (N/Ar) at –20°C to minimize oxidation of methylsulfanyl groups to sulfones. Monitor degradation via periodic HPLC analysis, comparing retention times with authentic samples. Sulfone derivatives (e.g., 3-Methyl-4-methylsulfonylphenol) serve as degradation markers .

Advanced Research Questions

Q. How do electronic effects of methylsulfanyl groups influence electrophilic substitution in 5-Methyl-2,4-bis(methylsulfanyl)phenol?

- Methodological Answer : The electron-donating methylsulfanyl groups activate the aromatic ring toward electrophilic attack. Computational modeling (DFT) predicts preferential substitution at the 6-position due to resonance stabilization. Experimental validation involves nitration or halogenation reactions followed by LC-MS analysis to map regiochemical outcomes .

Q. What experimental strategies mitigate assay interference from phenolic compounds in biological studies?

- Methodological Answer : Use phenol red-free cell culture media to avoid estrogenic interference, as phenol derivatives can mimic hormonal activity . For in vitro assays, include controls with structurally similar inert analogs (e.g., methyl ether derivatives) to isolate bioactivity specific to the parent compound.

Q. How can computational tools predict the crystal structure of 5-Methyl-2,4-bis(methylsulfanyl)phenol?

- Methodological Answer : Employ X-ray crystallography with SHELXL for refinement, leveraging high-resolution data to resolve sulfur atom positions. Pre-refinement modeling via molecular docking or DFT-optimized geometries aids in phase determination. Compare experimental data with Cambridge Structural Database entries for validation .

Q. How to resolve contradictory bioactivity data across studies involving 5-Methyl-2,4-bis(methylsulfanyl)phenol?

- Methodological Answer :

- Purity Validation : Use orthogonal methods (HPLC, -NMR) to confirm compound integrity.

- Assay Standardization : Adopt harmonized protocols (e.g., SN/T 3920-2014 for phenolic quantification) to reduce variability .

- Meta-Analysis : Cross-reference results with studies reporting sulfone degradation products, which may exhibit divergent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.